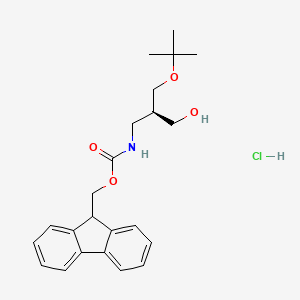
1-(3,5,6-Trifluoropyridin-2-yl)-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5,6-Trifluoropyridin-2-yl)-1H-pyrazol-3-amine is a compound that features a trifluoropyridine moiety attached to a pyrazolamine structure
Vorbereitungsmethoden
The synthesis of 1-(3,5,6-Trifluoropyridin-2-yl)-1H-pyrazol-3-amine typically involves the reaction of 3,5,6-trifluoropyridine with a suitable pyrazole derivative. The reaction conditions often include the use of a base, such as potassium carbonate, in a solvent like acetonitrile. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon on the trifluoropyridine ring .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Analyse Chemischer Reaktionen
1-(3,5,6-Trifluoropyridin-2-yl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoropyridine moiety can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and coupling catalysts like palladium complexes. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(3,5,6-Trifluoropyridin-2-yl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and other biological activities.
Materials Science: It is employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 1-(3,5,6-Trifluoropyridin-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropyridine moiety enhances the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. The pyrazole ring can form hydrogen bonds and other interactions, stabilizing the compound-protein complex and modulating the biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(3,5,6-Trifluoropyridin-2-yl)-1H-pyrazol-3-amine include other trifluoropyridine derivatives and pyrazole-based compounds. For example:
3,5,6-Trifluoropyridin-2-yl derivatives: These compounds share the trifluoropyridine moiety but differ in the attached functional groups, leading to variations in their chemical and biological properties.
Pyrazole derivatives: Compounds with different substituents on the pyrazole ring exhibit diverse reactivity and applications.
The uniqueness of this compound lies in the combination of the trifluoropyridine and pyrazole moieties, which confer distinct chemical properties and potential for various applications .
Eigenschaften
Molekularformel |
C8H5F3N4 |
|---|---|
Molekulargewicht |
214.15 g/mol |
IUPAC-Name |
1-(3,5,6-trifluoropyridin-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C8H5F3N4/c9-4-3-5(10)8(13-7(4)11)15-2-1-6(12)14-15/h1-3H,(H2,12,14) |
InChI-Schlüssel |
FIWBFBFYPRFLSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1N)C2=NC(=C(C=C2F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2S,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B14041116.png)







